molecular formula C7H6N2O3 B14850406 5-Amino-6-formylnicotinic acid

5-Amino-6-formylnicotinic acid

Cat. No.: B14850406
M. Wt: 166.13 g/mol
InChI Key: VYTRDCCICJLUHW-UHFFFAOYSA-N
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Description

5-Amino-6-formylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group at the 5th position and a formyl group at the 6th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to form 5-nitro-6-formylnicotinic acid, followed by reduction to yield the desired this compound. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or electrochemical reduction. These methods are designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-6-formylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6-formylnicotinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Amino-6-formylnicotinic acid is unique due to the presence of both amino and formyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-amino-6-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,8H2,(H,11,12)

InChI Key

VYTRDCCICJLUHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C=O)C(=O)O

Origin of Product

United States

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